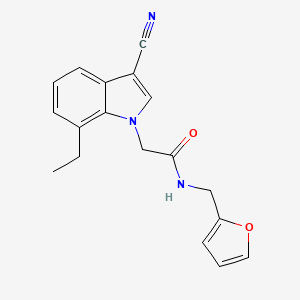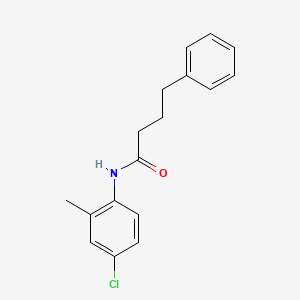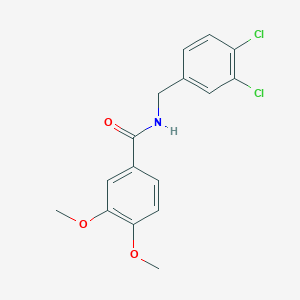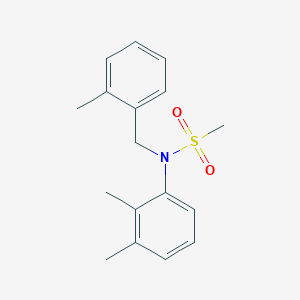
1-(1-methyl-4-piperidinyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-methyl-4-piperidinyl)-4-phenylpiperazine (MPP) is a chemical compound that has been extensively studied for its potential therapeutic applications. MPP is a piperazine derivative that has been investigated for its effects on the central nervous system.
Mecanismo De Acción
1-(1-methyl-4-piperidinyl)-4-phenylpiperazine acts as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. The exact mechanism of action of 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine is not fully understood, but it is thought to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects
1-(1-methyl-4-piperidinyl)-4-phenylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models. It has also been investigated for its potential as an anti-addictive agent. 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine has been shown to reduce cocaine self-administration in rats and to attenuate the reinforcing effects of cocaine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine is that it has a high affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor, which are both important targets for drug development. However, one limitation of 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine is that it has poor solubility in aqueous solutions, which can make it difficult to administer in animal studies.
Direcciones Futuras
There are several potential future directions for the study of 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine. One area of interest is the development of 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the effects of 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine could be studied for its potential as a therapeutic agent in other neurological disorders, such as schizophrenia and Parkinson's disease.
Conclusion
In conclusion, 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine is a chemical compound that has been extensively studied for its potential therapeutic applications. 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine has a high affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor and has been investigated for its effects on mood, cognition, and behavior. While 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine has some limitations, there are several potential future directions for the study of this compound.
Métodos De Síntesis
1-(1-methyl-4-piperidinyl)-4-phenylpiperazine can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 1-methyl-4-piperidinol and phenylpiperazine in the presence of a catalyst. The resulting product is then purified using column chromatography. The purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(1-methyl-4-piperidinyl)-4-phenylpiperazine has been studied for its potential therapeutic applications in various neurological disorders. It has been shown to have a high affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor. These receptors are involved in the regulation of mood, cognition, and behavior.
Propiedades
IUPAC Name |
1-(1-methylpiperidin-4-yl)-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c1-17-9-7-16(8-10-17)19-13-11-18(12-14-19)15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGOORCKNRWNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5822140.png)
![N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5822143.png)
![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822151.png)
![N-(4-methoxybenzylidene)-3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5822157.png)

![5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole](/img/structure/B5822176.png)




![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B5822234.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5822242.png)
![1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone](/img/structure/B5822246.png)